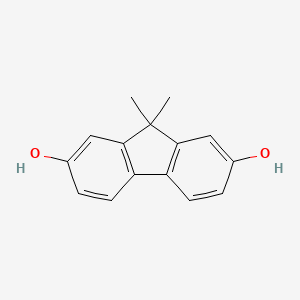

9,9-Dimethyl-9H-fluorene-2,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

9,9-dimethylfluorene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXBEJOAGBKZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650708 | |

| Record name | 9,9-Dimethyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221010-68-0 | |

| Record name | 9,9-Dimethyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 9,9-Dimethyl-9H-fluorene-2,7-diol

Foreword: The Strategic Importance of a Core Monomer

In the landscape of materials science and organic electronics, the purity, scalability, and structural integrity of monomeric building blocks are paramount. 9,9-Dimethyl-9H-fluorene-2,7-diol stands as a cornerstone monomer, pivotal for the synthesis of high-performance polyfluorene-based polymers. These polymers are integral to the advancement of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and various sensor technologies. The gem-dimethyl substitution at the C9 position serves a critical function: it enhances solubility and prevents the formation of undesirable aggregates (excimers) by maintaining a rigid, well-defined three-dimensional structure, thus ensuring stable and efficient optoelectronic properties in the resulting polymers.

This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and rigorous characterization of this compound. Moving beyond a mere recitation of steps, we will delve into the causality behind procedural choices, offering a self-validating protocol designed for reproducibility and scalability in a research and development setting.

Section 1: A Logic-Driven Synthetic Strategy

The synthesis of this compound is a multi-step process that demands precision at each stage to ensure high purity in the final product. A common and reliable pathway begins with commercially available fluorene, proceeding through methylation and bromination to form a key intermediate, which is then converted to the target diol.

Overall Synthetic Pathway

The chosen three-step synthesis is designed for efficiency and control, utilizing well-understood reactions that can be monitored and purified effectively at each stage.

Caption: Multi-step synthesis of this compound.

Step 1: Exhaustive Methylation of Fluorene

Objective: To synthesize 9,9-Dimethyl-9H-fluorene from fluorene.

Causality: The C9 protons of fluorene are acidic (pKa ≈ 23) due to the aromatic stabilization of the resulting fluorenyl anion. This allows for deprotonation by a suitable base, followed by nucleophilic attack on a methylating agent. An exhaustive, double methylation is required. Using a strong base and a suitable methylating agent like methyl iodide in a polar aprotic solvent ensures the reaction proceeds to completion.

Protocol:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add fluorene (1 equivalent).

-

Dissolution: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the fluorene.

-

Deprotonation: Add potassium hydroxide (2.2 equivalents) and stir the suspension at 30-35°C for 10 minutes. The formation of the dark-colored fluorenyl anion will be observed.

-

Methylation: Add methyl iodide (2.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 40°C. The color will gradually fade as the reaction proceeds.

-

Reaction Monitoring: Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting fluorene spot is no longer visible.

-

Work-up: Quench the reaction by slowly adding water. The product will precipitate. Collect the crude solid by suction filtration.

-

Purification: Recrystallize the crude product from methanol to yield 9,9-Dimethyl-9H-fluorene as a white crystalline solid.[1][2]

Step 2: Regioselective Bromination

Objective: To synthesize 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

Causality: The fluorene ring system is electron-rich and undergoes electrophilic aromatic substitution. The 2 and 7 positions are the most electronically activated sites for substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which minimizes over-bromination and side reactions when used in a polar solvent like dimethylformamide (DMF) in the dark.

Protocol:

-

Dissolution: Dissolve the 9,9-Dimethyl-9H-fluorene (1 equivalent) from Step 1 in DMF in a round-bottom flask protected from light.

-

Bromination: Add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

Precipitation & Collection: Upon completion, pour the reaction mixture into a beaker of cold water. A precipitate will form.

-

Washing: Collect the solid by suction filtration and wash thoroughly with water and then with a small amount of cold methanol to remove residual DMF and succinimide.

-

Purification: The crude 2,7-Dibromo-9,9-dimethyl-9H-fluorene can be further purified by recrystallization from a suitable solvent mixture like ethyl acetate/petroleum ether to yield a white powder.[3] The melting point of the pure compound is expected to be in the range of 177-181 °C.

Step 3: Palladium-Catalyzed Hydroxylation

Objective: To convert the dibromo intermediate into the final this compound.

Causality: The conversion of aryl bromides to phenols is a challenging transformation that often requires harsh conditions. Modern palladium-catalyzed cross-coupling reactions provide a mild and highly functional-group-tolerant alternative. Here, we propose a robust protocol using boric acid as a hydroxide surrogate.[4][5][6][7] This method leverages a palladium catalyst with a specialized phosphine ligand (e.g., t-BuBrettPhos) to facilitate the C-O bond formation under relatively mild conditions.[4][7]

Protocol:

-

Reaction Setup: In a glovebox, combine 2,7-Dibromo-9,9-dimethyl-9H-fluorene (1 equivalent), boric acid (B(OH)₃, 3 equivalents), cesium carbonate (Cs₂CO₃, 4 equivalents), Pd(OAc)₂ (0.05 equivalents), and t-BuBrettPhos (0.1 equivalents) in a Schlenk flask.

-

Solvent Addition: Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) to the flask.

-

Reaction Conditions: Seal the flask and heat the mixture at 80-100°C with vigorous stirring for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final this compound as a solid.

Section 2: Rigorous Characterization and Validation

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach ensures a comprehensive and self-validating characterization.

Caption: Comprehensive characterization workflow for product validation.

Spectroscopic Data

The following table summarizes the expected data from key spectroscopic techniques used to validate the structure of this compound.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Singlet, ~1.4 ppm (6H); Singlet, ~5.0-6.0 ppm (2H, broad); Multiplets, ~6.7-7.5 ppm (6H). | Corresponds to the six equivalent methyl protons, two hydroxyl protons, and six aromatic protons, respectively. |

| ¹³C NMR | Signal ~30-35 ppm; Signal ~45-50 ppm; Multiple signals ~110-155 ppm. | Corresponds to the methyl carbons, the quaternary C9 carbon, and the aromatic carbons, including two C-O carbons at the downfield end. |

| FT-IR | Broad band at 3200-3600 cm⁻¹; Sharp peaks at ~3050 cm⁻¹; Peaks at 2850-2960 cm⁻¹; Strong band at 1150-1250 cm⁻¹. | Characteristic O-H stretch of the diol; Aromatic C-H stretch; Aliphatic C-H stretch from methyl groups; Aryl C-O stretch.[8][9] |

| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 226.10. | Confirms the molecular weight of C₁₅H₁₄O₂ (Calculated: 226.27 g/mol ).[10] |

Physical Properties

| Property | Expected Value / Observation | Significance |

| Appearance | White to off-white solid.[11] | Initial purity assessment. |

| Melting Point | A sharp, defined melting point. | A sharp melting point range (e.g., < 2 °C) is a strong indicator of high purity. |

| Purity (HPLC) | >97% | Quantitative assessment of purity, crucial for polymerization applications. |

Section 3: Conclusion and Outlook

This guide has detailed a robust and logically-grounded methodology for the synthesis and characterization of this compound. By understanding the chemical principles behind each step—from the initial deprotonation of fluorene to the final palladium-catalyzed hydroxylation—researchers can troubleshoot and optimize the process effectively. The rigorous, multi-faceted characterization protocol serves as a self-validating system to ensure the high purity required for the synthesis of advanced functional polymers. The successful execution of this synthesis provides access to a critical building block, enabling further innovation in the field of organic electronics and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]

- 5. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid | CoLab [colab.ws]

- 7. Aryl Halides Converted to Phenols Using Boric Acid - ChemistryViews [chemistryviews.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C15H14O2 | CID 27282119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 221010-68-0 [sigmaaldrich.com]

Spectroscopic Blueprint of 9,9-Dimethyl-9H-fluorene-2,7-diol: A Technical Guide for Researchers

Foreword: Unveiling the Molecular Signature

In the landscape of advanced materials and pharmaceutical development, a profound understanding of a molecule's structural and electronic properties is paramount. 9,9-Dimethyl-9H-fluorene-2,7-diol, a key building block, presents a unique spectroscopic profile that is crucial for its application and derivatization. This technical guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. In the absence of readily available, direct experimental spectra in the public domain, this document leverages high-fidelity predictive modeling and corroborates these findings with experimental data from structurally analogous fluorene derivatives. This approach offers a robust and scientifically rigorous blueprint for researchers, enabling confident identification, characterization, and utilization of this versatile compound.

The Architectural Framework: An Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon characterized by a fluorene backbone with hydroxyl groups at the C2 and C7 positions and two methyl groups at the C9 position. This substitution pattern imparts a rigid, C2-symmetric structure with significant potential for further functionalization, making it a valuable intermediate in the synthesis of polymers, organic light-emitting diodes (OLEDs), and pharmaceutical agents. The gem-dimethyl substitution at the C9 position prevents oxidation at this site and enhances the solubility of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide a detailed map of its molecular architecture.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ reveals a distinct set of signals corresponding to its unique proton environments. The symmetry of the molecule simplifies the aromatic region of the spectrum.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |

| ~9.5 - 10.0 | Singlet | 2H | Ar-OH | The acidic protons of the hydroxyl groups are deshielded and their chemical shift is solvent-dependent. |

| ~7.5 - 7.6 | Doublet | 2H | H-4, H-5 | These protons are ortho to the C-9 position and experience deshielding from the aromatic ring currents. |

| ~6.8 - 6.9 | Doublet of doublets | 2H | H-3, H-6 | These protons are coupled to both their ortho and meta neighbors, leading to a doublet of doublets. |

| ~6.7 - 6.8 | Doublet | 2H | H-1, H-8 | These protons are ortho to the electron-donating hydroxyl groups, resulting in a more upfield (shielded) chemical shift. |

| ~1.4 | Singlet | 6H | C(CH₃)₂ | The six equivalent protons of the two methyl groups appear as a sharp singlet due to the absence of adjacent protons. |

Comparative Analysis: The predicted chemical shifts are in good agreement with experimental data for related fluorenol compounds. For instance, the aromatic protons of 9-fluorenol appear in the range of 7.2-7.8 ppm. The introduction of electron-donating hydroxyl groups at the 2 and 7 positions in our target molecule is expected to shift the signals of the adjacent protons (H-1, H-3, H-6, H-8) to a higher field (lower ppm), which is consistent with our predictions.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule, confirming the overall structure and symmetry.

| Predicted Chemical Shift (ppm) | Assignment | Rationale for the Chemical Shift |

| ~155 - 157 | C-2, C-7 | The carbons directly attached to the electron-donating hydroxyl groups are significantly deshielded. |

| ~148 - 150 | C-4a, C-4b | These quaternary carbons are part of the fused aromatic system. |

| ~135 - 137 | C-8a, C-9a | These quaternary carbons are adjacent to the C-9 position. |

| ~120 - 122 | C-4, C-5 | These aromatic carbons are ortho to the C-9 position. |

| ~115 - 117 | C-1, C-8 | These carbons are ortho to the hydroxyl groups and are shielded. |

| ~110 - 112 | C-3, C-6 | These carbons are meta to the hydroxyl groups. |

| ~46 - 48 | C-9 | The quaternary carbon at the C-9 position is shielded by the two attached methyl groups. |

| ~26 - 28 | C(CH₃)₂ | The two equivalent methyl carbons appear as a single signal in the aliphatic region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted FT-IR Spectrum

The predicted FT-IR spectrum of this compound is expected to show the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| 3200-3600 | O-H stretch | Strong, Broad | Confirms the presence of the hydroxyl groups. The broadness is due to hydrogen bonding. |

| 3000-3100 | Aromatic C-H stretch | Medium | Indicates the presence of the aromatic rings. |

| 2850-3000 | Aliphatic C-H stretch | Medium | Corresponds to the stretching vibrations of the methyl groups. |

| 1600-1620 & 1450-1500 | C=C aromatic ring stretch | Medium to Strong | Characteristic absorptions of the fluorene backbone. |

| 1200-1300 | C-O stretch | Strong | Confirms the presence of the phenol-like C-O bond. |

| 1100-1200 | C-C stretch | Medium | Associated with the carbon skeleton. |

Comparative Analysis: Experimental FT-IR data for 2,7-dihydroxy-9-fluorenone shows a strong, broad O-H stretch around 3360-3390 cm⁻¹ and a C=O stretch at 1700 cm⁻¹.[1] For our target molecule, the absence of the ketone and the presence of the gem-dimethyl group will alter the fingerprint region, but the characteristic O-H and aromatic C-H and C=C stretching vibrations will be prominent and align with the predicted values.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene system, being a conjugated aromatic system, exhibits characteristic π-π* transitions.

Predicted UV-Vis Spectrum

The predicted UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption maxima (λmax) in the ultraviolet region.

| Predicted λmax (nm) | Transition | Rationale |

| ~280 - 300 | π-π | This absorption band is characteristic of the fluorene chromophore. |

| ~310 - 330 | π-π | The presence of the hydroxyl groups as auxochromes causes a bathochromic (red) shift of this absorption band compared to unsubstituted fluorene. |

Comparative Analysis: Experimental UV-Vis data for a related compound, 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole, shows absorption maxima at 293 nm and 341 nm in THF.[2] The carbazole substituents significantly extend the conjugation, leading to a more pronounced red shift compared to our target molecule. The predicted values for this compound are consistent with the expected electronic behavior of a dihydroxy-substituted fluorene.

Experimental Protocols and Workflow

To ensure the reproducibility and accuracy of spectroscopic analysis, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) with a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.

-

Baseline Correction: Use the pure solvent as a reference to obtain a baseline-corrected spectrum.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide provides a detailed and authoritative overview of the spectroscopic properties of this compound. By integrating high-quality predicted spectra with comparative analysis of experimentally verified data from related compounds, we have constructed a comprehensive and reliable spectroscopic blueprint. This guide serves as a valuable resource for researchers in materials science and drug development, enabling a deeper understanding of this important molecule and facilitating its application in innovative technologies. The provided protocols and workflow diagrams further equip scientists with the practical knowledge required for accurate and reproducible characterization.

References

crystal structure and morphology of 9,9-Dimethyl-9H-fluorene-2,7-diol

An In-depth Technical Guide to the Crystal Structure and Morphology of 9,9-Dimethyl-9H-fluorene-2,7-diol

Abstract: this compound is a bifunctional organic molecule built upon a rigid, planar fluorene core. Its unique combination of a sterically hindered C9 position and reactive hydroxyl groups at the C2 and C7 positions makes it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in drug development.[1][2] A thorough understanding of its solid-state properties, governed by its crystal structure and morphology, is paramount for controlling its behavior in these applications. As of this writing, a public, solved single-crystal X-ray structure for this specific diol has not been reported. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals, outlining a predictive and comparative analysis of its likely structural characteristics and providing a complete experimental blueprint for its synthesis, crystallization, and definitive structural elucidation.

Part 1: The Molecule - An Overview

This compound (CAS: 221010-68-0) is an aromatic diol whose utility is derived from its distinct structural features.[1][3] The core is a fluorene system, a polycyclic aromatic hydrocarbon known for its planarity and robust thermal and chemical stability.[4]

The substitution pattern is key to its function:

-

Gem-dimethyl Group (C9): The two methyl groups at the C9 position serve a critical role. They prevent oxidation at this particularly reactive site, a common issue with the parent fluorene scaffold.[2] This substitution also disrupts close co-facial packing of the fluorene planes, which enhances the solubility of its derivatives in common organic solvents.

-

Diol Functionality (C2, C7): The hydroxyl groups are positioned symmetrically on the outer benzene rings.[5] These groups are potent hydrogen bond donors and acceptors, predisposing the molecule to form predictable and stable supramolecular networks in the solid state. They also serve as reactive handles for further chemical modification.

A summary of its key computed physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₂ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| CAS Number | 221010-68-0 | [3] |

| IUPAC Name | 9,9-dimethylfluorene-2,7-diol | [3] |

| Polar Surface Area | 40.46 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Storage | Inert atmosphere, Room Temperature |[6] |

Part 2: Elucidating the Crystal Structure - A Predictive and Comparative Approach

In the absence of a determined crystal structure for the title compound, we can infer its likely packing motifs and crystallographic features by analyzing closely related structures. This comparative methodology is a cornerstone of crystal engineering.

Causality of Structural Motifs in Crystal Packing

The final crystal structure, or polymorph, is the result of a delicate thermodynamic balance between various intermolecular forces. For this compound, the dominant interactions are predicted to be:

-

Hydrogen Bonding: The two hydroxyl groups are the most powerful structure-directing functionalities. They are expected to form robust intermolecular O-H···O hydrogen bonds, potentially leading to the formation of chains, tapes, or sheet-like structures that will define a primary dimension of the crystal packing.

-

π–π Stacking: The planar, electron-rich fluorene core is prone to π–π stacking interactions. However, the gem-dimethyl group will likely cause a slip-stacked or herringbone arrangement rather than a direct co-facial stacking, influencing the electronic properties of the crystalline material.

-

C-H···π Interactions: Weaker C-H···π interactions between the methyl or aromatic C-H groups and the aromatic rings of neighboring molecules will further stabilize the three-dimensional crystal lattice.

Comparative Analysis with Known Structures

Examining the crystal structures of analogs provides a validated starting point for our predictions.

-

9,9-Dimethyl-9H-fluorene (Parent Backbone): The crystal structure of the parent hydrocarbon (COD ID: 1558678) reveals how the molecules pack without the influence of strong hydrogen bonding.[7] Its packing is governed by weaker van der Waals forces, leading to a structure in the tetragonal space group I4₁/a.[7]

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene: This analog (C₁₅H₁₂Br₂) introduces substituents at the same 2 and 7 positions as our target diol.[8][9] Its structure, solved in the orthorhombic space group Cmcm (a variant of which is given as m2m site symmetry), shows a planar fluorene core.[4][8] The crystal packing features weak π–π interactions with a centroid-centroid distance of 3.8409 Å, forming stacks along the c-axis.[4][8] This demonstrates that substitution at the 2,7-positions does not necessarily disrupt the planarity of the fluorene system.

Table 2: Comparative Crystallographic Data of Related Fluorene Derivatives

| Compound | Formula | Crystal System | Space Group | Key Packing Feature | Source |

|---|---|---|---|---|---|

| 9,9-Dimethyl-9H-fluorene | C₁₅H₁₄ | Tetragonal | I4₁/a | van der Waals packing | [7] |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₂Br₂ | Orthorhombic | Cmcm | π–π stacking | [4][8] |

| [9,9'-Bi-9H-fluorene]-9,9'-diol | C₂₆H₁₈O₂ | Orthorhombic | P2₁2₁2₁ | Hydrogen bonding |[10] |

Based on this comparison, it is highly probable that this compound will crystallize in a non-centrosymmetric space group, likely orthorhombic or monoclinic, with a packing arrangement dominated by extensive hydrogen-bonding networks formed by the hydroxyl groups.

Part 3: Synthesis and Crystallization - An Experimental Blueprint

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the careful growth of single crystals.

Proposed Synthesis of this compound

A robust synthesis can be envisioned via a two-step process starting from the commercially available 2,7-dibromo-9H-fluorene. This approach is based on well-established methodologies in fluorene chemistry.[11][12]

Step 1: Methylation of 2,7-dibromo-9H-fluorene The acidic protons at the C9 position are readily removed by a strong base, and the resulting carbanion is alkylated.

-

Protocol:

-

To a solution of 2,7-dibromo-9H-fluorene in a polar aprotic solvent like DMF or DMSO, add 2.5 equivalents of a strong base such as potassium tert-butoxide or sodium hydride at 0 °C under an inert atmosphere (N₂ or Ar).

-

Stir the mixture for 30 minutes until the deprotonation is complete.

-

Add 2.5 equivalents of a methylating agent, such as dimethyl carbonate or methyl iodide, dropwise.[12] Dimethyl carbonate is a greener and safer alternative to methyl iodide.

-

Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 2,7-dibromo-9,9-dimethyl-9H-fluorene by column chromatography on silica gel.

-

Step 2: Hydroxylation via Buchwald-Hartwig or Ullmann Coupling The aryl bromide positions can be converted to hydroxyl groups using modern cross-coupling chemistry.

-

Protocol:

-

In a Schlenk flask, combine the purified 2,7-dibromo-9,9-dimethyl-9H-fluorene, a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃).

-

Add a source of hydroxide, such as a solution of KOH in a mixture of dioxane and water.

-

Degas the mixture and heat under an inert atmosphere at 80-100 °C until TLC analysis indicates the completion of the reaction.

-

Cool the reaction mixture, acidify with dilute HCl to protonate the phenoxide, and extract the product with ethyl acetate.

-

Wash, dry, and concentrate the organic phase.

-

The final product, this compound, can be purified by recrystallization.

-

Protocol for Single Crystal Growth

Obtaining crystals of sufficient size and quality for X-ray diffraction is critical. The following is a self-validating protocol for recrystallization.

-

Methodology:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane).

-

Dissolution: In a clean Erlenmeyer flask, dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Slow Cooling (Primary Method): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of fewer, larger crystals. Subsequently, the flask can be moved to a refrigerator (4 °C) to maximize yield.

-

Slow Evaporation: Alternatively, dissolve the compound in a suitable solvent at room temperature and loosely cover the container (e.g., with perforated parafilm). Allow the solvent to evaporate over several days in a vibration-free environment.

-

Crystal Harvesting: Collect the formed crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry.[13]

-

Overall Experimental Workflow

The logical flow from starting materials to a fully characterized structure is crucial for efficient research.

Caption: Workflow from synthesis to structural analysis.

Part 4: Definitive Structure Determination and Morphological Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Single-Crystal X-ray Diffraction Workflow

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[10] The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to determine the unit cell parameters and space group. The initial positions of the atoms are determined (structure solution), and then refined against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.[14]

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H14O2 | CID 27282119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyfluorene - Wikipedia [en.wikipedia.org]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

- 7. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 12. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 9,9-Dimethyl-9H-fluorene-2,7-diol

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 9,9-Dimethyl-9H-fluorene-2,7-diol. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating the properties of this and related fluorene derivatives. The information presented herein is a synthesis of established knowledge on fluorene chemistry and standard analytical methodologies.

Introduction to this compound

This compound is a bifunctional fluorene derivative characterized by a rigid, planar fluorene core with hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9-position.[1][2][3] Fluorene derivatives are a significant class of organic compounds known for their excellent thermal and chemical stability, as well as their unique photophysical properties, which makes them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[4][5][6][7] The dimethyl substitution at the C9 position enhances the solubility and stability of the molecule.[4][6] The hydroxyl groups, on the other hand, provide reactive sites for further chemical modifications, making this compound a versatile building block in organic synthesis and materials science.[5]

Thermal Stability Assessment

The thermal stability of a compound is a critical parameter, particularly for its application in materials science and drug development, where processing and storage conditions can involve elevated temperatures. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][10]

While specific experimental data for the thermal decomposition of this compound is not extensively documented in publicly available literature, the thermal behavior of numerous fluorene derivatives provides a strong basis for predicting its stability.[5][7] Generally, fluorene-based compounds exhibit high thermal stability due to their rigid aromatic structure.[4][5][6]

Expected Thermal Properties of this compound

Based on the analysis of related fluorene compounds, the following thermal characteristics can be anticipated for this compound:

| Property | Expected Value/Behavior | Rationale |

| Melting Point (Tm) | High, likely above 200 °C | The rigid, planar structure and potential for intermolecular hydrogen bonding due to the hydroxyl groups contribute to a high melting point. For comparison, 2,7-Dibromo-9,9-dimethyl-9H-fluorene has a melting point of 142-145 °C. |

| Onset Decomposition Temperature (Td) | High, likely > 300 °C | The stable aromatic fluorene core imparts significant thermal stability.[4][5][6] |

| Glass Transition Temperature (Tg) | May not be observable | As a crystalline small molecule, it is not expected to exhibit a glass transition, which is characteristic of amorphous materials.[11][12] |

Degradation Profile and Mechanism

The degradation of fluorene derivatives, particularly under thermal stress in the presence of oxygen, often proceeds via an oxidative pathway.[13][14] The most common degradation mechanism involves the oxidation of the 9-position of the fluorene core to form a fluorenone-type structure.[13][14][15] This transformation can be initiated by heat or light and is often an autocatalytic radical-chain process.[13]

The presence of the dimethyl groups at the 9-position of this compound is expected to provide steric hindrance and prevent direct oxidation at this site. However, degradation may still be initiated at other susceptible points in the molecule, or under more severe conditions, could lead to the cleavage of the methyl groups. The hydroxyl groups may also influence the degradation pathway.

A plausible degradation pathway for this compound under thermal-oxidative stress is proposed below. This pathway is inferred from the known degradation mechanisms of other fluorene derivatives.[13][14][15]

References

- 1. This compound | C15H14O2 | CID 27282119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ter(9,9-diarylfluorene)s: highly efficient blue emitter with promising electrochemical and thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. web.williams.edu [web.williams.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

A Theoretical and Computational Scrutiny of 9,9-Dimethyl-9H-fluorene-2,7-diol: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applicable to the study of 9,9-Dimethyl-9H-fluorene-2,7-diol. Fluorene derivatives are a cornerstone in the development of advanced materials and therapeutics, owing to their unique electronic and structural properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective on the computational modeling of this specific fluorene diol. We will delve into the quantum chemical calculations that elucidate its electronic structure, spectroscopic properties, and potential as a pharmacophore. Furthermore, this guide will outline a framework for molecular docking studies to explore its therapeutic potential. The methodologies and insights presented herein are grounded in established computational chemistry principles and supported by authoritative references, providing a robust foundation for future research and development endeavors.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a polycyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and rich electron system provide a versatile platform for the design of molecules with tailored optoelectronic and biological properties. The 9,9-disubstitution on the fluorene core, in this case with two methyl groups, serves to enhance solubility and prevent aggregation, which is often a critical factor in both material and drug design. The addition of hydroxyl groups at the 2 and 7 positions introduces hydrogen bonding capabilities and potential sites for further functionalization, significantly influencing the molecule's intermolecular interactions and biological activity.

This guide will focus on the theoretical and computational characterization of this compound, a molecule with latent potential in various scientific domains. By employing a suite of computational tools, we can predict and understand its behavior at a molecular level, thereby guiding experimental efforts and accelerating the discovery process.

Computational Methodologies for Characterizing this compound

A multi-faceted computational approach is essential for a thorough understanding of this compound. This section details the theoretical frameworks and practical considerations for modeling its structural, electronic, and spectroscopic properties.

Quantum Chemical Calculations: Unveiling Electronic Structure and Properties

Density Functional Theory (DFT) stands as a powerful and widely used method for investigating the electronic structure of molecules of this size, striking a balance between computational cost and accuracy.[1]

2.1.1. Geometry Optimization and Vibrational Analysis

The initial and most crucial step in any computational study is to determine the molecule's most stable three-dimensional conformation.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Input Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method Selection:

-

Functional: The B3LYP hybrid functional is a robust choice for many organic molecules, providing a good description of both structure and energetics.[1]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), offers a reasonable compromise between accuracy and computational expense for initial optimizations. For more precise calculations, a larger basis set like 6-311+G(d,p) can be employed.

-

-

Optimization Procedure: The geometry is optimized to a local minimum on the potential energy surface. This is typically achieved by minimizing the forces on each atom.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

The calculated vibrational frequencies can be compared with experimental data to validate the computational model. Key vibrational modes to analyze for this compound would include the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic rings and methyl groups, and the characteristic skeletal vibrations of the fluorene core.

2.1.2. Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic excitation energy.

A smaller HOMO-LUMO gap generally implies a higher reactivity and a lower energy required for electronic transitions. The spatial distribution of the HOMO and LUMO can reveal the regions of the molecule involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system and the oxygen atoms of the hydroxyl groups, while the LUMO is likely to be distributed over the aromatic core.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data based on related Fluorene Derivatives)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Electronic stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Simulating Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing valuable insights for experimental characterization.

2.2.1. UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the electronic absorption spectra of organic molecules.[2] By calculating the energies and oscillator strengths of electronic transitions, we can predict the absorption maxima (λmax) in the UV-Vis spectrum.

Experimental Protocol: TD-DFT Calculation of UV-Vis Spectrum

-

Optimized Geometry: The previously optimized ground-state geometry of this compound is used as the starting point.

-

TD-DFT Calculation: A TD-DFT calculation is performed using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Solvent Effects: To mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated to account for the influence of the solvent on the electronic transitions.

-

Spectrum Generation: The calculated transition energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

For this compound, the primary electronic transitions are expected to be π-π* transitions within the fluorene aromatic system. The hydroxyl substituents are likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the parent 9,9-dimethylfluorene.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectra

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). These theoretical spectra are invaluable for assigning experimental NMR signals and confirming the molecular structure.

Application in Drug Development: Molecular Docking Studies

The structural and electronic features of this compound suggest its potential as a scaffold for the design of new therapeutic agents. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3]

Identifying Potential Biological Targets

Fluorene derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Based on this, potential protein targets for this compound could include:

-

Kinases: Many kinase inhibitors incorporate planar aromatic systems.

-

DNA and DNA-interacting enzymes: The planar fluorene core could intercalate with DNA or interact with enzymes that bind to DNA.

-

Hormone receptors: The diol functionality might allow for interactions with steroid hormone receptors.

Molecular Docking Workflow

The following workflow outlines a typical molecular docking study to investigate the binding of this compound to a hypothetical protein target.

Diagram: Molecular Docking Workflow

Caption: A generalized workflow for performing molecular docking studies.

3.2.1. Preparation of the Receptor and Ligand

-

Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Ligand: The 3D structure of this compound is generated and its geometry is optimized using a suitable method (e.g., DFT as described in Section 2.1.1).

3.2.2. Docking Simulation

A docking program (e.g., AutoDock Vina, Glide) is used to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The program scores and ranks the different binding poses based on a scoring function that estimates the binding affinity.

3.2.3. Analysis of Docking Results

The top-ranked binding poses are analyzed to understand the key interactions between this compound and the protein. This includes identifying hydrogen bonds (likely involving the hydroxyl groups), hydrophobic interactions, and π-π stacking interactions with aromatic residues in the binding pocket. The binding energy scores provide a semi-quantitative estimate of the binding affinity.

Synthesis and Characterization: Bridging Theory and Experiment

While this guide focuses on theoretical and computational aspects, it is crucial to consider the experimental validation of the computational predictions.

Proposed Synthetic Route

A plausible synthetic route to this compound could involve the demethylation of the corresponding 2,7-dimethoxy derivative. The synthesis of 2,7-dibromo-9,9-dimethyl-9H-fluorene is a known procedure, which can serve as a key intermediate.[4]

Diagram: Proposed Synthetic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual screening combined with molecular docking for the !identification of new anti-adipogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

potential industrial applications of 9,9-Dimethyl-9H-fluorene-2,7-diol

An In-depth Technical Guide to the Industrial Applications of 9,9-Dimethyl-9H-fluorene-2,7-diol

Abstract

This compound, a unique bifunctional monomer, stands at the forefront of advanced materials science. Its rigid, planar fluorene backbone, combined with the strategic placement of dimethyl groups and reactive hydroxyl moieties, imparts a remarkable combination of thermal stability, optical clarity, and chemical versatility. This guide provides a comprehensive technical overview of its synthesis, properties, and significant industrial applications. We will delve into its pivotal role in the formulation of high-performance polymers, particularly as a next-generation substitute for Bisphenol A (BPA) in polycarbonates, and its growing importance as a foundational building block in the landscape of organic electronics and pharmaceutical development. This document is intended for researchers, polymer chemists, and material scientists seeking to leverage the superior performance attributes of fluorene-based architectures.

Introduction: The Architectural Advantage of the Fluorenyl Moiety

The fluorene nucleus is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[1][2] This structure is inherently rigid and planar, providing a robust scaffold for building complex molecules. The introduction of geminal dimethyl groups at the C9 position serves a critical purpose: it enhances the solubility of the monomer and its subsequent polymers in organic solvents and disrupts chain packing, which can prevent crystallization and maintain amorphous, transparent characteristics in the final material.[3][4]

The diol functionality at the 2 and 7 positions provides the reactive sites necessary for polymerization, making this compound an exemplary monomer for step-growth polymerization processes.[5] The resulting materials inherit the fluorene core's stability, leading to polymers with exceptional properties.[5]

Core Molecular Structure and Properties

The fundamental structure of this compound is central to its utility.

DOT Diagram: Chemical Structure

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 221010-68-0 | [5][6] |

| Molecular Formula | C₁₅H₁₄O₂ | [5][6] |

| Molecular Weight | 226.27 g/mol | [6] |

| Appearance | Solid, white powder | [7] |

| Polar Surface Area | 40.5 Ų | [6] |

| Hydrogen Bond Donors | 2 | [5][6] |

| Hydrogen Bond Acceptors | 2 | [5][6] |

Application Domain 1: High-Performance Polymers

The most significant industrial application of this compound is as a specialty monomer for the synthesis of high-performance polymers, including polycarbonates, polyesters, and epoxy resins. The incorporation of the rigid "cardo" structure of fluorene into the polymer backbone results in materials with exceptionally high glass transition temperatures (Tg) and thermal stability.[8]

Advanced Polycarbonates: A BPA-Free Alternative

Bisphenol A (BPA) has been a cornerstone of the polycarbonate industry for decades, prized for producing tough, transparent plastics.[9][10] However, growing concerns over its activity as an endocrine disruptor have driven a search for safer, high-performance alternatives.[9][11] Fluorene-based diols, including this compound, represent a superior class of BPA replacements.

Causality Behind Performance:

-

High Thermal Resistance: The rigidity of the fluorene unit restricts the rotational freedom of the polymer chains, significantly increasing the energy required for the transition from a glassy to a rubbery state. This directly translates to a higher Tg compared to BPA-based polycarbonates.[12] Polycarbonates derived from the related monomer 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) exhibit a Tg of up to 275°C and decomposition temperatures exceeding 440°C.[12]

-

Superior Optical Properties: The cardo structure, with its multiple aromatic rings oriented in different planes, leads to reduced optical anisotropy.[8] This is critical for applications where low birefringence is required, such as in optical lenses and display screens.[13][14] By copolymerizing fluorene-based diols with other monomers, materials with a near-zero birefringence can be achieved.[13][14] Furthermore, these polymers possess a high refractive index, a desirable trait for manufacturing thinner, lighter optical components.[13]

-

Enhanced Hydrolytic Stability: The steric hindrance provided by the bulky fluorene group can protect the carbonate linkages from hydrolysis, leading to improved durability in humid environments compared to standard polycarbonates.[13]

Table 2: Comparative Properties of Fluorene-Based vs. BPA-Based Polycarbonates

| Property | BPA-Polycarbonate | Fluorene-Based Polycarbonate | Key Advantage |

| Glass Transition Temp. (Tg) | ~147 °C[10] | Up to 275 °C[12] | Superior heat resistance |

| 5% Weight Loss Temp. (Td5%) | ~350-400 °C | > 440 °C[12] | Enhanced thermal stability |

| Refractive Index | ~1.586[13] | Up to 1.661[13] | Thinner optical components |

| Birefringence | Positive | Tunable (can be near-zero)[14] | Improved optical clarity |

| Endocrine Activity | Estrogenic[11] | Generally non-estrogenic | Safer for consumer products |

Experimental Protocol: Synthesis of a Fluorene-Based Polycarbonate via Interfacial Polymerization

This protocol describes a self-validating system for synthesizing a high-molecular-weight polycarbonate. The validation lies in the final product's properties (e.g., viscosity, thermal characteristics), which are directly correlated with successful polymerization.

Materials:

-

This compound

-

Triphosgene or Diphenyl Carbonate (DPC)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH)

-

Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)

-

Methanol

Procedure:

-

Monomer Dissolution: Dissolve a precise molar amount of this compound in an aqueous solution of NaOH. The caustic solution deprotonates the hydroxyl groups to form the more reactive phenoxide.

-

Organic Phase Preparation: In a separate vessel, dissolve a stoichiometric equivalent of triphosgene (or DPC for melt transesterification) in DCM. Add the phase transfer catalyst to this organic phase. Causality: The phase transfer catalyst is crucial for transporting the phenoxide from the aqueous phase to the organic phase where the polymerization reaction occurs.

-

Interfacial Reaction: Combine the aqueous and organic phases in a baffled reactor and stir vigorously to create a large interfacial surface area. The reaction is typically rapid and proceeds at room temperature.

-

Polymer Precipitation: Once the desired viscosity is achieved (indicating high molecular weight), terminate the reaction. Separate the organic layer and pour it into a non-solvent like methanol to precipitate the polycarbonate.

-

Purification and Drying: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry under vacuum at an elevated temperature (e.g., 120°C) to remove residual solvents.

Characterization:

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

-

Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for decomposition temperature.

-

Structural Confirmation: Verified using FTIR and NMR spectroscopy.

DOT Diagram: Polymer Characterization Workflow

Caption: Standard workflow for polymer characterization.

Application Domain 2: Organic Electronics

The fluorene moiety is a cornerstone in the field of organic electronics due to its excellent charge-carrier mobility and high photoluminescence quantum yield.[1] While this compound itself is not the active electronic material, it is a critical intermediate for synthesizing more complex, functional molecules and polymers.[3][4]

Role as a Precursor:

-

OLED Materials: The diol can be converted into derivatives like (9,9-Dimethyl-9H-fluoren-2,7-diyl)diboronic acid.[7][15][16] This diboronic acid is a key building block for Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds to build up the conjugated backbones of polymers used in Organic Light-Emitting Diodes (OLEDs).[15] These fluorene-based polymers are known for their strong blue light emission.

-

Organic Semiconductors: The rigid and planar nature of the fluorene core facilitates π-π stacking, which is essential for efficient charge transport in organic field-effect transistors (OFETs) and organic solar cells.[1] The dimethyl groups help ensure good processability and film formation.[4]

DOT Diagram: Synthesis Pathway for Organic Electronic Materials

Caption: Synthetic route from the diol to conjugated polymers.

Application Domain 3: Pharmaceutical Intermediates

The fluorene scaffold is a recognized pharmacophore, appearing in numerous biologically active compounds.[1][3] this compound serves as a versatile starting material for the synthesis of novel drug candidates. The dimethyl substitution can be leveraged to fine-tune properties like lipophilicity and metabolic stability, while the diol groups offer handles for further chemical modification.

Areas of Investigation:

-

Antiviral Agents: Symmetrical fluorene derivatives have been investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[17]

-

Anticancer and Anti-inflammatory Drugs: The broader class of fluorene derivatives has shown promise in the development of anti-tumor, anti-inflammatory, and antibacterial agents.[1]

-

Nonlinear Optical (NLO) Chromophores: The fluorene core can act as an effective π-conjugated bridge in "push-pull" chromophores, which are materials with applications in optical switching and data storage.[18]

Conclusion

This compound is far more than a simple chemical. It is an enabling platform technology. Its unique molecular architecture provides a direct pathway to materials with superior thermal, optical, and electronic properties. In the polymer industry, it offers a high-performance, safer alternative to BPA, meeting the demand for advanced materials in optical and electronic applications. For material scientists in organic electronics, it is a foundational building block for next-generation displays and semiconductors. Finally, its presence in the pharmacophore landscape opens avenues for novel therapeutic agents. As industries continue to push the boundaries of performance and safety, the demand for versatile and robust molecules like this compound is set to grow significantly.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Fact sheet: Fluorene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C15H14O2 | CID 27282119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Fluorene derivatives, optical plastic - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Novel stereoisomeric lignin-derived polycarbonates: towards the creation of bisphenol polycarbonate mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Optical Properties of Polycarbonates Copolymerized with Bisphenol Fluorene Moiety [cjcu.jlu.edu.cn]

- 15. nbinno.com [nbinno.com]

- 16. (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic Acid | 866100-14-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of High-Performance Polymers Using 9,9-Dimethyl-9H-fluorene-2,7-diol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 9,9-Dimethylfluorene Moiety

The pursuit of high-performance polymers—materials engineered for exceptional thermal, mechanical, and electronic properties—relies on the judicious selection of monomeric building blocks. Among these, fluorene-based monomers have garnered significant interest due to their rigid, planar, and highly aromatic structure, which imparts excellent thermal stability and desirable optoelectronic characteristics.[1][2] The specific monomer, 9,9-Dimethyl-9H-fluorene-2,7-diol , offers a unique combination of advantages that make it a cornerstone for advanced polymer synthesis.

The core fluorene unit provides a wide bandgap and efficient fluorescence, making it a prime candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[3][4] The critical innovation lies in the C-9 position. Substituting this bridge carbon with two methyl groups, as in this compound, achieves several key objectives:

-

Enhanced Solubility: The non-planar, sp³-hybridized carbon at the 9-position, appended with alkyl groups, disrupts intermolecular packing. This structural feature significantly improves the solubility of the resulting polymers in common organic solvents, a crucial factor for solution-based processing and device fabrication.[5][6]

-

Prevention of Aggregation and Keto-Defect Formation: Unlike the parent fluorene, the dimethyl substitution prevents the formation of undesirable low-energy green emission bands in OLEDs, which arise from aggregation or the formation of fluorenone (keto) defects. This ensures high color purity and device stability.

-

Reactive Handles for Polymerization: The hydroxyl groups at the 2 and 7 positions are versatile functional groups, enabling polymerization through step-growth mechanisms, most notably nucleophilic aromatic substitution to form poly(arylene ether)s.

This guide provides a comprehensive overview and detailed protocols for leveraging this compound in the synthesis of high-performance poly(arylene ether)s and as a precursor for other polymerization techniques.

Polymerization Strategies & Mechanistic Considerations

The primary route for polymerizing this compound is through nucleophilic aromatic substitution (SNAr) polycondensation . This method is highly efficient for forming robust ether linkages, yielding polymers with exceptional thermal and chemical resistance.[7][8] A secondary, yet powerful, strategy involves the chemical modification of the diol into a dihalide or ditriflate, which can then participate in metal-catalyzed cross-coupling reactions like Suzuki polycondensation.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Polycondensation

In this approach, the diol is deprotonated by a base to form a more nucleophilic bisphenoxide. This potent nucleophile then attacks an activated electron-deficient aryl dihalide (e.g., 4,4'-difluorobenzophenone), displacing the halide and forming an aryl ether bond. The repetition of this process leads to the formation of a high molecular weight poly(arylene ether).

Causality Behind Experimental Choices:

-

Activated Dihalide: The comonomer must contain strongly electron-withdrawing groups (e.g., sulfone, ketone) ortho or para to the leaving groups (typically F or Cl). This activation is essential to lower the energy of the Meisenheimer complex intermediate, thereby facilitating the nucleophilic attack. Fluorine is often the preferred leaving group due to its high electronegativity, which enhances the electrophilicity of the aromatic carbon.

-

Solvent: A high-boiling, polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), or Sulfolane is required. These solvents can dissolve the polymer as it forms and have high boiling points, allowing the reaction to be conducted at elevated temperatures (150-200 °C) to drive the reaction to completion.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is the most common base. It is strong enough to deprotonate the phenolic hydroxyl groups but is not so basic that it causes side reactions. Its insolubility in the reaction medium at lower temperatures requires the use of an azeotroping agent like toluene to remove water, ensuring an anhydrous environment critical for preventing premature termination of the polymer chains.

Diagram: General Workflow for Polymer Synthesis

Caption: High-level workflow for SNAr polycondensation.

Strategy 2: Suzuki Polycondensation via Monomer Functionalization

For applications requiring fully conjugated backbones, such as in OLEDs, Suzuki polycondensation is a powerful tool for forming C-C bonds.[9][10][11] The diol monomer must first be converted into a dihalide or ditriflate. This functionalized monomer can then be coupled with an aryl diboronic acid or ester in the presence of a palladium catalyst.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., PPh₃, P(t-Bu)₃) is critical. The ligand stabilizes the palladium center and modulates its reactivity during the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Base and Solvent System: A base (e.g., K₂CO₃, CsF) is required to activate the boronic acid for transmetalation.[9] A two-phase solvent system (e.g., Toluene/Water) with a phase-transfer catalyst (e.g., Aliquat 336) is often employed to bring the inorganic base into contact with the organic-soluble monomers and catalyst.

Diagram: Suzuki Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for Suzuki polycondensation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Poly(arylene ether ketone) via SNAr

This protocol details the synthesis of a high-performance polymer from this compound and 4,4'-Difluorobenzophenone.

Materials & Reagents:

-

This compound (1.00 eq)

-

4,4'-Difluorobenzophenone (1.00 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), finely ground and dried

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene

-

Methanol

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with condenser

-

Nitrogen/Argon inlet

-

Thermocouple and heating mantle

-

Blender or high-speed homogenizer

Procedure:

-

Setup: To a flame-dried three-neck flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add this compound, 4,4'-Difluorobenzophenone, and K₂CO₃.

-

Solvent Addition: Add NMP and Toluene to the flask to create a slurry (typically a 20-25% w/v solution based on monomers).

-

Azeotropic Dehydration: Begin stirring and gently heat the mixture to ~140-160 °C. Toluene will begin to reflux and collect in the Dean-Stark trap along with any residual water. Continue this process for 2-4 hours until no more water is collected.

-

Polymerization: After dehydration, carefully drain the toluene from the trap and increase the reaction temperature to 180-195 °C. The reaction mixture will become more viscous as the polymer chain grows. Maintain this temperature for 8-24 hours. The progress can be monitored by observing the viscosity increase.

-

Isolation: Cool the reaction mixture to below 100 °C and dilute with additional NMP if necessary to reduce viscosity. Slowly pour the viscous polymer solution into a large excess of vigorously stirring methanol/water (80:20 v/v). A fibrous or powdered polymer will precipitate.

-

Purification: Continue stirring for 1-2 hours, then collect the polymer by filtration.

-

Washing: Thoroughly wash the polymer with hot deionized water to remove salts and then with methanol to remove residual solvent and low molecular weight oligomers.

-

Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.

Data Presentation: Typical Properties and Reaction Conditions

| Parameter | Value / Condition | Rationale |

| Monomer Stoichiometry | 1.000 : 1.000 (Diol:Dihalide) | Essential for achieving high molecular weight in step-growth polymerization. |

| K₂CO₃ (eq) | 1.5 - 2.0 | Excess ensures complete deprotonation of the diol. |

| Reaction Temperature | 180 - 200 °C | Provides sufficient thermal energy to overcome the activation barrier for SNAr. |

| Reaction Time | 8 - 24 hours | Allows the reaction to proceed to high conversion for high molecular weight. |

| Expected Tg | > 200 °C | The rigid fluorene backbone imparts high thermal stability.[12] |

| Expected Td10 | > 400 °C | Strong C-O and C-C aromatic bonds lead to excellent thermal stability.[12] |

| Expected Solubility | Good in NMP, DMAc, Chloroform | The dimethyl groups at C-9 prevent tight chain packing.[8] |

Characterization of the Resulting Polymers

A thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

-

¹H and ¹³C NMR Spectroscopy: Confirms the successful formation of the ether linkage and verifies the polymer's chemical structure. The disappearance of the phenolic -OH proton signal is a key indicator of reaction completion.

-

Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). For high-performance applications, an Mₙ > 10,000 g/mol and a PDI close to 2.0 (typical for step-growth polymerization) are desirable.[13]

-

Thermogravimetric Analysis (TGA): Measures the polymer's thermal stability by identifying the decomposition temperature (often reported as Td5 or Td10, the temperature at which 5% or 10% weight loss occurs).

-

Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg), which defines the upper-use temperature of the amorphous polymer.[14]

-

UV-Vis and Photoluminescence (PL) Spectroscopy: For optoelectronic polymers, these techniques are used to determine the absorption and emission properties, from which the optical bandgap can be calculated. Fluorene-based polymers are known for their strong blue fluorescence.[13]

Conclusion and Future Outlook

This compound is a highly valuable monomer for creating a diverse range of high-performance polymers. The protocols outlined here for SNAr polycondensation provide a reliable and scalable method for synthesizing robust poly(arylene ether)s with excellent thermal stability and processability. Furthermore, the potential to functionalize this monomer opens avenues for advanced materials via Suzuki and other cross-coupling polymerizations. These materials are poised to make significant impacts in fields ranging from advanced composites and gas separation membranes to next-generation displays and solid-state lighting.[1][2][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT based Monte Carlo simulations of poly(9,9-dialkylfluorene-2,7-diyl) polymers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 聚(9,9-二辛基-9H-芴-2,7-二基) 3,5-dimethylphenyl terminated | Sigma-Aldrich [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols: 9,9-Dimethyl-9H-fluorene-2,7-diol in Organic Electronics

Introduction: The Role of the Fluorene Moiety in Organic Electronics

The rigid, planar, and electron-rich structure of the fluorene core has established it as a cornerstone in the design of high-performance organic electronic materials. Its inherent properties, such as high photoluminescence quantum yield, excellent thermal stability, and good charge transport characteristics, make it a versatile building block for a wide array of applications.[1] The functionalization at the C-9 position with alkyl groups, such as in 9,9-Dimethyl-9H-fluorene-2,7-diol, serves to enhance solubility and processability of the resulting polymers without significantly disrupting the electronic properties of the conjugated backbone. This guide provides a comprehensive overview of the application of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). We will delve into the synthesis of polymeric materials derived from this key monomer and provide detailed protocols for device fabrication and characterization.

Part 1: Synthesis of Polyfluorene Derivatives via Suzuki Polycondensation

The most common and effective method for synthesizing polyfluorene derivatives from this compound is through palladium-catalyzed Suzuki polycondensation. This reaction involves the coupling of a di-boronic acid or ester derivative of the fluorene monomer with a di-bromo aromatic comonomer. The choice of the comonomer allows for the fine-tuning of the electronic and photophysical properties of the resulting polymer.

Diagram of Suzuki Polycondensation Workflow:

Caption: Workflow for Suzuki Polycondensation.

Protocol 1: Synthesis of a Poly(9,9-dimethylfluorene-alt-bithiophene) (PF-2T)

This protocol describes the synthesis of a representative alternating copolymer of 9,9-dimethylfluorene and bithiophene, a material known for its excellent charge transport properties.

Materials:

-

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dimethyl-9H-fluorene